molecular formula C24H27NO4S2 B5045237 (5Z)-5-[[4-[2-(2,4-dimethylphenoxy)ethoxy]-3-ethoxyphenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

(5Z)-5-[[4-[2-(2,4-dimethylphenoxy)ethoxy]-3-ethoxyphenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B5045237
M. Wt: 457.6 g/mol
InChI Key: ZKGYXEWDAJIQJZ-JCMHNJIXSA-N
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Description

The compound “(5Z)-5-[[4-[2-(2,4-dimethylphenoxy)ethoxy]-3-ethoxyphenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one” is a synthetic organic molecule. Compounds of this nature often exhibit interesting chemical and biological properties, making them valuable in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such complex organic molecules typically involves multiple steps, including the formation of the thiazolidinone ring, introduction of the ethoxy and phenoxy groups, and the final formation of the sulfanylidene moiety. Common reagents might include ethyl bromoacetate, thiourea, and various phenols, with reaction conditions involving solvents like ethanol or methanol and catalysts such as acids or bases.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

This compound may undergo various chemical reactions, including:

    Oxidation: Conversion of the sulfanylidene group to a sulfone.

    Reduction: Reduction of the thiazolidinone ring to a thiazolidine.

    Substitution: Replacement of the ethoxy or phenoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used but could include sulfone derivatives, reduced thiazolidine compounds, and various substituted analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biology, it might be studied for its potential biological activity, such as antimicrobial, antifungal, or anticancer properties.

Medicine

In medicine, derivatives of this compound could be investigated for their therapeutic potential, including as drugs or drug precursors.

Industry

In industry, this compound could be used in the development of new materials, coatings, or as a catalyst in chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific biological or chemical activity. For example, if it exhibits antimicrobial properties, it might disrupt cell membranes or inhibit essential enzymes. Molecular targets could include proteins, nucleic acids, or cell membranes, with pathways involving inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other thiazolidinone derivatives, such as:

  • 2,4-thiazolidinedione
  • 3-ethyl-2-thioxo-4-thiazolidinone
  • 5-arylidene-2,4-thiazolidinedione

Uniqueness

What sets this compound apart could be its specific substitution pattern, which might confer unique chemical reactivity or biological activity. For example, the presence of the dimethylphenoxy and ethoxy groups could influence its solubility, stability, or interaction with biological targets.

Properties

IUPAC Name

(5Z)-5-[[4-[2-(2,4-dimethylphenoxy)ethoxy]-3-ethoxyphenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO4S2/c1-5-25-23(26)22(31-24(25)30)15-18-8-10-20(21(14-18)27-6-2)29-12-11-28-19-9-7-16(3)13-17(19)4/h7-10,13-15H,5-6,11-12H2,1-4H3/b22-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGYXEWDAJIQJZ-JCMHNJIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C=C2)OCCOC3=C(C=C(C=C3)C)C)OCC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC(=C(C=C2)OCCOC3=C(C=C(C=C3)C)C)OCC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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